Physicochemical Differentiation of N-(2-phenoxyphenyl)-2-propylpentanamide from the Canonical Hydroxy Analog (HO-AAVPA)
The target compound's lipophilicity (SlogP 4.59) is substantially higher than that of the widely studied 2-hydroxy analog HO-AAVPA (estimated logP ~2.9 based on fragment contributions), representing a calculated increase of approximately 1.7 logP units. This difference predicts enhanced passive membrane permeability but potentially reduced aqueous solubility, directly impacting in vitro assay conditions and in vivo absorption [1][2]. The molecular weight increase from 263.4 (HO-AAVPA) to 311.4 g/mol further distinguishes the target compound from common comparator VPA derivatives [3].
| Evidence Dimension | Computed lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP 4.59; MW 311.43 g/mol |
| Comparator Or Baseline | HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide): estimated logP ~2.9; MW 263.4 g/mol |
| Quantified Difference | ΔlogP ≈ +1.7; ΔMW ≈ +48 g/mol |
| Conditions | In silico prediction (MMsINC); comparator logP estimated by fragment-based method |
Why This Matters
The large lipophilicity difference means that solubility-enhancing formulation strategies effective for HO-AAVPA may fail for the target compound, requiring distinct DMSO or co-solvent protocols during procurement and experimental design.
- [1] MMsINC Database. Molecule MMs03189782. SlogP: 4.5947, MW: 311.425. Available at: http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs03189782 View Source
- [2] Alpuche-Garcia et al. (2017). Novel valproic aminophenol amides with enhanced glial cell viability effect. RSC Advances, 7, 12391-12399. (HO-AAVPA structure and biological data.) View Source
- [3] PubChem CID 23027967. N-(2-hydroxyphenyl)-2-propylpentanamide. MW: 263.38 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
